molecular formula C13H15N3 B15177348 N-((4-Aminophenyl)methyl)benzene-1,4-diamine CAS No. 71411-90-0

N-((4-Aminophenyl)methyl)benzene-1,4-diamine

Cat. No.: B15177348
CAS No.: 71411-90-0
M. Wt: 213.28 g/mol
InChI Key: ZQMZIOUGOZDCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-Aminophenyl)methyl)benzene-1,4-diamine is an organic compound with significant applications in scientific research and industry. This compound features an amine group attached to a benzene ring, which is further connected to a methyl group and another benzene ring with two amine groups. Its molecular structure makes it a versatile intermediate in various chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

  • Reduction of Nitro Compounds: One common synthetic route involves the reduction of nitrobenzene derivatives. The nitro group is reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Amination of Alkyl Halides: Another method involves the amination of benzene derivatives with alkyl halides. This reaction typically requires a strong base and high temperatures to facilitate the substitution reaction.

Industrial Production Methods: In industrial settings, the compound is often synthesized through continuous flow processes to ensure efficiency and scalability. These methods involve the use of specialized reactors and catalysts to optimize reaction conditions and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Strong bases such as sodium hydroxide and high temperatures are typically employed.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Reduced amine derivatives.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N-((4-Aminophenyl)methyl)benzene-1,4-diamine is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. In biology, it is used as a building block for the synthesis of complex molecules and as a probe in biochemical studies. Its applications in medicine include the development of new drugs and therapeutic agents. In industry, it is used in the production of polymers and advanced materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. Its amine groups can interact with enzymes and receptors, modulating biological processes. The exact mechanism of action depends on the specific application and the molecular environment in which the compound is used.

Comparison with Similar Compounds

  • Aniline

  • Phenylene diamine

  • Benzidine

  • 4-Aminobenzonitrile

  • 4-Aminophenol

Properties

CAS No.

71411-90-0

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

4-N-[(4-aminophenyl)methyl]benzene-1,4-diamine

InChI

InChI=1S/C13H15N3/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,16H,9,14-15H2

InChI Key

ZQMZIOUGOZDCNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.